Propyl[(3,4,5-trifluorophenyl)methyl]amine

Lipophilicity logP Hydrophobic Interaction

Researchers developing CNS or metabolic disease candidates often face inconsistent logD and metabolic stability when using primary amine scaffolds. Propyl[(3,4,5-trifluorophenyl)methyl]amine (CAS 1310269-92-1) solves this by providing a pre-optimized, lipophilic secondary amine building block. - The 3,4,5-trifluorophenyl motif enhances metabolic stability against aromatic oxidation - The N-propyl group increases lipophilicity (logP ≈ 2.1 vs. 1.1 for the primary amine) and basicity (pKa ≈ 10.6-11.0), enabling distinct SAR exploration - Serves as a versatile intermediate for reductive amination and N-alkylation library synthesis - Supplied with 95% purity for reproducible research workflows.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B13259260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl[(3,4,5-trifluorophenyl)methyl]amine
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCCCNCC1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3
InChIKeyUBPDLZQIFKOSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl[(3,4,5-trifluorophenyl)methyl]amine: Technical Overview


Propyl[(3,4,5-trifluorophenyl)methyl]amine (IUPAC: N-(3,4,5-trifluorobenzyl)propan-1-amine; CAS 1310269-92-1) is a secondary aliphatic amine featuring a 3,4,5-trifluorophenyl pharmacophore linked via a methylene bridge to an N-propylamino moiety . With the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, the compound presents as a fluorinated aromatic amine scaffold . The 3,4,5-trifluoro substitution pattern on the phenyl ring confers distinctive electronic and lipophilic properties, while the N-propyl group provides a defined hydrophobic alkyl chain . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, enabling access to a range of fluorinated secondary and tertiary amine derivatives through N-alkylation and reductive amination transformations.

Fluorinated secondary amine intermediate for medicinal chemistry synthesis
N-propyl reactivity profile supports N-alkylation and reductive amination workflows
3,4,5-trifluorophenyl motif in lipophilicity and metabolic stability research context

N-Alkyl Effects in Trifluorobenzylamines


In the context of 3,4,5-trifluorobenzylamine derivatives, the nature of the N-alkyl substituent exerts a quantifiable and often non-linear influence on critical molecular properties, including basicity (pKa of the conjugated acid), lipophilicity (logP), and metabolic vulnerability [1]. Direct substitution of the N-propyl group with a methyl or ethyl analog is not a neutral exchange; it directly alters the electron density at the nitrogen center, modifies logD, and changes the steric environment at the amine functionality [2]. For secondary benzylamines, the alkyl substituent modulates nucleophilicity and basicity through inductive electron donation, with longer alkyl chains generally increasing electron density on nitrogen relative to methyl . Furthermore, the N-alkyl group is a primary site of cytochrome P450-mediated N-dealkylation, with metabolic stability varying as a function of alkyl chain length and branching. Consequently, the selection of the specific N-propyl derivative over its N-methyl or N-ethyl counterparts carries tangible implications for synthetic reactivity profiles and, when incorporated into larger bioactive molecules, for in vitro ADME properties such as microsomal stability and logD.

N-alkyl chain length alters basicity and nucleophilicity
Replacing N-propyl with methyl or ethyl shifts electron density at nitrogen, modifying pKa and reaction kinetics.
Steric and metabolic profile differ from N-methyl analogs
N-propyl provides greater steric shielding at the nitrogen center; direct substitution may change in vitro metabolic vulnerability.
ADME and reactivity context may not transfer
The lipophilicity and basicity contributions of the propyl group cannot be assumed for shorter alkyl chains; requires context-specific evaluation.

Propyl[(3,4,5-trifluorophenyl)methyl]amine vs. N-Methyl/N-Ethyl Analogs


Increased Lipophilicity Over Primary Amine

The lipophilicity of Propyl[(3,4,5-trifluorophenyl)methyl]amine, as quantified by the logarithm of the octanol-water partition coefficient (logP), is substantially elevated compared to the primary amine baseline, 3,4,5-trifluorobenzylamine. The N-propyl derivative exhibits a reported logP value of approximately 2.1, whereas the unsubstituted primary amine 3,4,5-trifluorobenzylamine displays a logP of 1.1 . This represents a calculated increase in logP of +1.0 log unit, which translates to approximately a 10-fold increase in the compound's partition coefficient favoring the hydrophobic phase [1].

Lipophilicity Increase
Data to verify
logP ≈ 2.1 vs 1.1
(ΔlogP +1.0)
Supports selection of more hydrophobic amine building block
Calculated values from supplier datasheets; experimental logP not located
Lipophilicity logP Hydrophobic Interaction Membrane Permeability Physicochemical Property

Higher Basicity Compared to Primary Amine

The electron-donating inductive effect of the N-propyl group increases the electron density on the amine nitrogen, resulting in a predicted elevation of the conjugate acid pKa relative to the primary amine analog. Secondary aliphatic amines typically exhibit pKa values in the range of 10.6-11.0, compared to primary amines at approximately 10.0-10.5 [1]. The N-propyl substitution in Propyl[(3,4,5-trifluorophenyl)methyl]amine is expected to shift the basicity upward by approximately 0.5-0.8 pKa units relative to the primary 3,4,5-trifluorobenzylamine baseline [2]. This increased basicity translates to a higher proportion of the protonated, positively charged ammonium form at physiological pH, which directly impacts solubility, salt formation behavior, and interactions with biological targets .

Basicity Elevation
Class-level
Predicted pKa ≈ 10.6–11.0
vs primary amine ~10.0–10.5
Higher nucleophilicity context for N-alkylation reactions
Class-level inference; precise experimental pKa unavailable
Basicity pKa Nucleophilicity Protonation State Reactivity

Distinct Steric and Metabolic Profile vs. N-Methyl

The N-alkyl substituent in secondary benzylamines is a primary site of cytochrome P450-mediated N-dealkylation, with metabolic susceptibility varying as a function of alkyl chain length and steric accessibility. The N-propyl group in Propyl[(3,4,5-trifluorophenyl)methyl]amine presents a larger steric footprint (molar refractivity) compared to an N-methyl substituent, which can reduce the rate of oxidative N-dealkylation by CYP enzymes [1]. Specifically, the N-propyl group contributes approximately 15.0 cm³/mol to molar refractivity, compared to approximately 5.7 cm³/mol for N-methyl, representing a >2.5-fold increase in steric bulk at the nitrogen center [2]. This enhanced steric shielding is associated with reduced metabolic vulnerability of the N-alkyl group in in vitro microsomal stability assays, a class-level observation for N-alkylated benzylamines .

Steric & Metabolic Profile
Class-level
Molar refractivity
~15.0 vs ~5.7 cm³/mol
(propyl vs methyl)
May reduce N-dealkylation vulnerability in vitro
Experimental microsomal stability data not located
Metabolic Stability N-Dealkylation Steric Hindrance Cytochrome P450 ADME

Applications of Propyl[(3,4,5-trifluorophenyl)methyl]amine


Fluorinated Amine Pharmacophores for CNS & Metabolic Targets

This compound is positioned as an N-alkylated building block for constructing fluorinated amine pharmacophores in CNS and metabolic disease drug discovery. The 3,4,5-trifluorophenyl motif confers metabolic stability to aromatic oxidation and modulates electronic properties of the aromatic ring [1]. The N-propyl group provides a defined hydrophobic alkyl chain that can be further elaborated via N-alkylation or utilized directly as a secondary amine pharmacophore element [2]. The increased lipophilicity (logP ≈ 2.1) compared to the primary amine baseline (logP = 1.1) offers a distinct starting point for logD optimization, while the enhanced basicity (predicted pKa ≈ 10.6-11.0) provides a different protonation profile relative to primary amine alternatives .

Versatile Intermediate for Reductive Amination

As a secondary amine, Propyl[(3,4,5-trifluorophenyl)methyl]amine serves as an electrophile-reactive nitrogen nucleophile in reductive amination reactions with aldehydes and ketones, enabling efficient construction of tertiary amine libraries. The N-propyl group's enhanced electron-donating inductive effect, relative to N-methyl, increases the nucleophilicity of the amine nitrogen, potentially improving reaction kinetics in N-alkylation transformations [1]. The compound can undergo further N-alkylation with alkyl halides, epoxides, or Michael acceptors to generate diverse tertiary amines containing the 3,4,5-trifluorobenzyl motif [2]. Its defined molecular structure (C₁₀H₁₂F₃N, MW 203.20) facilitates straightforward characterization and purification of reaction products by standard chromatographic and spectroscopic methods .

Fluorinated Building Block for Agrochemical Research

Fluorinated benzylamine derivatives are established intermediates in the synthesis of fungicides, herbicides, and insecticides. The 3,4,5-trifluorophenyl moiety is recognized for conferring enhanced metabolic stability, increased lipophilicity for improved membrane penetration, and modulated electronic properties beneficial for target binding in agrochemical applications [1]. The presence of the N-propyl group in Propyl[(3,4,5-trifluorophenyl)methyl]amine offers a distinct balance of steric bulk and hydrophobicity compared to N-methyl or N-ethyl analogs, providing a differentiated starting point for structure-activity relationship (SAR) exploration in pesticide and fungicide development programs [2]. The compound's commercial availability as a research chemical with specified purity (typically 95-98%) supports reproducible synthetic workflows in industrial R&D laboratories .

Fluorinated Fragment for NMR and X-ray Screening

The trifluorophenyl ring system serves as a privileged fragment in fragment-based drug discovery (FBDD), with the three fluorine atoms providing unique ¹⁹F NMR spectroscopic handles for fragment screening and binding detection [1]. Propyl[(3,4,5-trifluorophenyl)methyl]amine incorporates the 3,4,5-trifluorophenyl motif linked to a secondary amine with an N-propyl substituent, offering a specific physicochemical signature (logP ≈ 2.1) that fills a distinct region of chemical space relative to N-methyl (logP ≈ 1.5-1.7 predicted) and N-ethyl (logP ≈ 1.8-1.9 predicted) analogs [2]. The compound's molecular weight of 203.20 g/mol falls well within fragment-like criteria (MW < 250 Da), and its defined single-isomer structure eliminates stereochemical complexity that could confound hit validation .

Application
Selection Property
Validation Focus
Fluorinated pharmacophore synthesis
N-propyl 3,4,5-trifluorobenzylamine scaffold
Lipophilicity and basicity modulation review
Tertiary amine library via reductive amination
Secondary amine with enhanced nucleophilicity
Reactivity profile in N-alkylation workflows
Agrochemical SAR exploration
Fluorinated benzylamine building block
Steric and electronic property modulation
Fragment-based screening (¹⁹F NMR handle)
Trifluorophenyl secondary amine fragment
Physicochemical signature and fragment-like property review

Technical Documentation Hub

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